n-Propylhydrazine hydrochloride
CAS No.:
Cat. No.: VC13533793
Molecular Formula: C3H11ClN2
Molecular Weight: 110.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C3H11ClN2 |
|---|---|
| Molecular Weight | 110.58 g/mol |
| IUPAC Name | propylaminoazanium;chloride |
| Standard InChI | InChI=1S/C3H10N2.ClH/c1-2-3-5-4;/h5H,2-4H2,1H3;1H |
| Standard InChI Key | VWNFFIGQDGOCIA-UHFFFAOYSA-N |
| SMILES | CCCN[NH3+].[Cl-] |
| Canonical SMILES | CCCN[NH3+].[Cl-] |
Introduction
Chemical and Physical Properties
Structural and Thermodynamic Characteristics
The compound’s boiling point is reported as 130.1°C at standard atmospheric pressure, while its flash point is 32.2°C, indicating flammability under specific conditions . Key physicochemical parameters are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₃H₁₀N₂·HCl |
| Molecular Weight | 110.587 g/mol |
| Boiling Point | 130.1°C |
| Flash Point | 32.2°C |
| Density | Not explicitly reported |
| Solubility | Soluble in polar solvents |
Experimental infrared (IR) spectroscopy reveals N–H stretching vibrations at ~3213 cm⁻¹ and NH bending modes near 1614 cm⁻¹, consistent with its hydrazine functional group . ¹H NMR studies in deuterated dimethyl sulfoxide (DMSO-d₆) show characteristic proton signals for the hydrazine NH₂ group at δ 10.59 ppm and the NH proton at δ 9.15 ppm .
Synthesis and Production
Industrial and Laboratory Methods
n-Propylhydrazine hydrochloride is synthesized via acid-base reactions between hydrazine hydrate and hydrochloric acid under controlled conditions. A typical procedure involves:
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Cooling: Maintaining the reaction mixture at 0–5°C to manage exothermicity.
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Crystallization: Evaporating the solvent under reduced pressure to yield crystalline product .
Alternative routes include double displacement reactions using hydrazine sulfate and calcium chloride, though these methods are less common due to byproduct formation . Industrial production emphasizes strict pH control to avoid dihydrochloride impurities, which can compromise purity .
Purification Techniques
Recrystallization from ethanol-water mixtures (e.g., 70:30 v/v) is the preferred method for achieving >95% purity. Post-synthesis, the compound is stored in airtight containers with desiccants to prevent hygroscopic degradation .
Applications in Scientific Research
Medicinal Chemistry and PROTAC Design
n-Propylhydrazine hydrochloride has emerged as a critical zinc-binding group (ZBG) in histone deacetylase (HDAC) inhibitors, particularly in PROTACs. For example, compound 13 (N′-propyl-4-phenylbenzohydrazide) demonstrated potent HDAC3 inhibition (IC₅₀ = 12 nM) by chelating the catalytic zinc ion . Structural optimization of this scaffold led to derivatives with enhanced solubility and selectivity, such as 15 (N-methylpiperazinyl analog), which retained HDAC3 affinity while improving pharmacokinetic properties .
Heterocycle Synthesis
The compound serves as a precursor for pyrazoles and hydrazones through condensation reactions with aldehydes or ketones. For instance, reaction with 4-cyanobenzaldehyde yields hydrazone derivatives with demonstrated antimicrobial activity .
Recent Research and Developments
HDAC Inhibitor Optimization
A 2023 study highlighted the role of n-propylhydrazine derivatives in dual HDAC3/HDAC8 degraders. PROTACs incorporating this moiety achieved >80% HDAC3 degradation in HeLa cells at 100 nM concentrations, underscoring their therapeutic potential in oncology .
Structure-Activity Relationships (SAR)
Modifications to the propylhydrazine scaffold, such as introducing hydrophilic groups (e.g., piperazine), enhanced blood-brain barrier permeability while maintaining HDAC3 affinity .
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